4-(Difluoromethyl)-2-ethylbenzo[d]oxazole
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Overview
Description
4-(Difluoromethyl)-2-ethylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with difluoromethyl and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-ethylbenzo[d]oxazole typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, difluoromethylation can be achieved using difluorocarbene reagents or through the use of metal-based catalysts such as copper or palladium . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and may require specific temperatures and reaction times to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also a consideration in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-ethylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-(Difluoromethyl)-2-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic outcomes such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives with different substituents, such as:
- 4-Methyl-2-ethylbenzo[d]oxazole
- 4-Chloromethyl-2-ethylbenzo[d]oxazole
- 4-Trifluoromethyl-2-ethylbenzo[d]oxazole
Uniqueness
4-(Difluoromethyl)-2-ethylbenzo[d]oxazole is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H9F2NO |
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Molecular Weight |
197.18 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO/c1-2-8-13-9-6(10(11)12)4-3-5-7(9)14-8/h3-5,10H,2H2,1H3 |
InChI Key |
NNZKDQTZEUIKEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2O1)C(F)F |
Origin of Product |
United States |
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